
3,5-Dithiophen-2-yl-1,2,4-selenadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dithiophen-2-yl-1,2,4-selenadiazole is a heterocyclic compound that contains selenium, sulfur, and nitrogen atoms within its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dithiophen-2-yl-1,2,4-selenadiazole typically involves the reaction of 2-thiopheneselenenyl chloride with hydrazine hydrate, followed by cyclization to form the selenadiazole ring . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as molecular iodine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing continuous flow processes for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dithiophen-2-yl-1,2,4-selenadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .
Aplicaciones Científicas De Investigación
3,5-Dithiophen-2-yl-1,2,4-selenadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Mecanismo De Acción
The mechanism of action of 3,5-Dithiophen-2-yl-1,2,4-selenadiazole involves its interaction with specific molecular targets and pathways. The compound’s unique electronic properties allow it to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Selenadiazole,3,5-diphenyl-: Another selenadiazole derivative with different substituents on the selenadiazole ring.
1,3,4-Selenadiazole derivatives: Compounds with similar selenadiazole rings but different substitution patterns.
Uniqueness
3,5-Dithiophen-2-yl-1,2,4-selenadiazole is unique due to the presence of thiophene rings, which impart distinct electronic properties. These properties make it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and materials science .
Propiedades
Número CAS |
68723-63-7 |
|---|---|
Fórmula molecular |
C10H6N2S2Se |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
3,5-dithiophen-2-yl-1,2,4-selenadiazole |
InChI |
InChI=1S/C10H6N2S2Se/c1-3-7(13-5-1)9-11-10(15-12-9)8-4-2-6-14-8/h1-6H |
Clave InChI |
SCRBGTDBVPUEPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=N[Se]C(=N2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



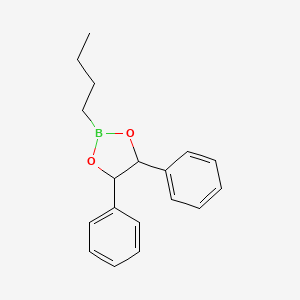
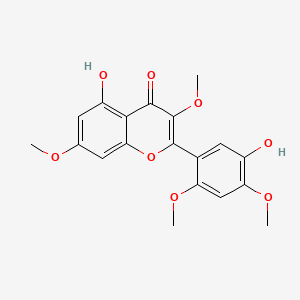
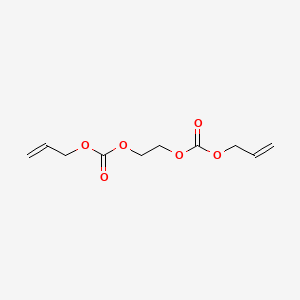
![N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide](/img/structure/B14170675.png)
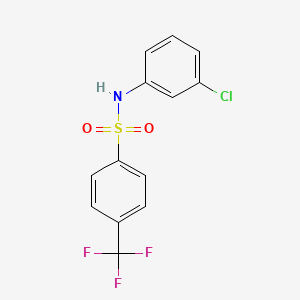

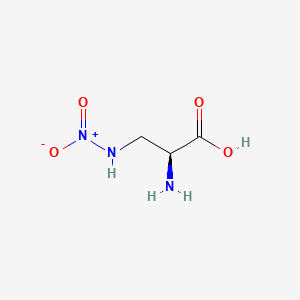
![2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol](/img/structure/B14170700.png)


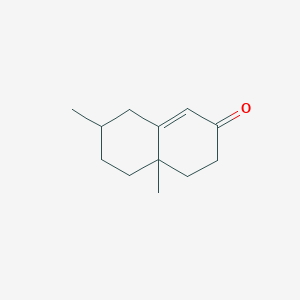

![8-Fluoro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14170743.png)
